1',5'-Diphenyl-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione
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Overview
Description
1’,5’-Diphenyl-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,5’-Diphenyl-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoline and thiazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1’,5’-Diphenyl-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline and thiazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include various quinoline and thiazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
1’,5’-Diphenyl-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1’,5’-Diphenyl-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-2,3,6,7-tetrahydro-1H,5H-s-triazolo[1,2-A]-s-triazole-3,7-dione: Shares structural similarities but differs in the heterocyclic ring system.
2,5-Diphenyl[1,3]thiazolo[5,4-D][1,3]thiazole: Another compound with a thiazole ring but different overall structure.
6,6-Diphenyl-2,3,6,7-tetrahydro-5H-pyrrolo[1,2-A]imidazol-5-one: Contains a pyrroloimidazole ring system.
Uniqueness
1’,5’-Diphenyl-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H23N3O3S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
1,3-diphenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]thiazino[4,3-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C27H23N3O3S/c31-24-27(17-19-9-7-8-14-22(19)28-15-16-34-18-23(27)28)25(32)30(21-12-5-2-6-13-21)26(33)29(24)20-10-3-1-4-11-20/h1-14,23H,15-18H2 |
InChI Key |
JKMVRVRVVKLTSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2N1C3=CC=CC=C3CC24C(=O)N(C(=O)N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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